
3-(1H-pyrazol-1-yl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-pyrazol-1-yl)cyclobutan-1-one is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol . It features a cyclobutanone ring substituted with a pyrazole moiety, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with pyrazole in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-pyrazol-1-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
3-(1H-pyrazol-1-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to fit well into the active site of certain enzymes, inhibiting their activity. This interaction is characterized by strong hydrophobic interactions and favorable binding free energy . The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-pyrazol-1-yl)cyclobutan-1-amine: This compound is similar in structure but features an amine group instead of a ketone.
1-(1H-pyrazol-1-yl)cyclobutan-1-ol: This compound has a hydroxyl group instead of a ketone.
Uniqueness
3-(1H-pyrazol-1-yl)cyclobutan-1-one is unique due to its specific combination of a cyclobutanone ring and a pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biologische Aktivität
3-(1H-pyrazol-1-yl)cyclobutan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a cyclobutanone framework fused with a pyrazole moiety. The molecular formula is C7H8N2O, and its structure can be represented as follows:
- Molecular Structure :
- SMILES : C1C(CC1=O)N2C=CC=N2
- InChI : InChI=1S/C7H8N2O/c10-7-4-6(5-7)9-3-1-2-8-9/h1-3,6H,4-5H2
This unique combination of a rigid cyclobutane ring and an active pyrazole group contributes to its reactivity and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves various synthetic routes that may include:
- Formation of the cyclobutanone core .
- Introduction of the pyrazole moiety through cyclization reactions.
- Modification of substituents on the pyrazole ring to enhance biological activity.
Antiviral and Antitumoral Properties
Research indicates that compounds containing pyrazole rings often exhibit significant antiviral and antitumoral activities. For instance, this compound has been studied for its interactions with specific biological targets involved in disease pathways.
Key Findings :
- Structural variations in pyrazole derivatives can influence their biological efficacy.
- Preliminary studies suggest that modifications to the pyrazole ring enhance binding affinity towards particular enzymes or receptors.
Comparative Biological Activity
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Activity Type | Notable Features |
---|---|---|
2-(1H-pyrazol-1-yl)cyclobutan-1-ol | Antimicrobial | Hydroxy group enhances reactivity |
5-amino-3-(cyanomethyl)-pyrazole | Antitumoral | Strong nucleophilic properties |
4,5-dihydro-pyrazole | Antiviral | Stable due to saturation |
Case Studies
Several case studies have highlighted the potential of this compound in drug development:
- Anticancer Activity : A derivative of this compound demonstrated significant apoptotic effects in pancreatic cancer cell lines (PANC-1), suggesting its role as a promising anticancer agent .
- Antibacterial Properties : In vitro studies showed that certain pyrazolone derivatives exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that structural modifications can lead to enhanced antimicrobial efficacy .
The mechanisms underlying the biological activity of this compound are still under investigation but may involve:
- Enzyme Inhibition : Binding interactions with specific enzymes implicated in disease processes.
- Receptor Modulation : Altering receptor activity through competitive inhibition or allosteric modulation.
Eigenschaften
IUPAC Name |
3-pyrazol-1-ylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-4-6(5-7)9-3-1-2-8-9/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQOHWJWQPHKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704377-50-3 |
Source
|
Record name | 3-(1H-pyrazol-1-yl)cyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.